![molecular formula C17H23N3O2S B2997097 5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-81-0](/img/structure/B2997097.png)

5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

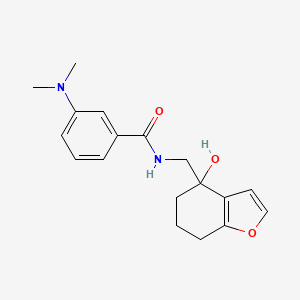

The compound “5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidin-5-ones . Pyridopyrimidines have a broad spectrum of biological activity and are of great practical potential in the search for new biologically active compounds .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum in DMSO-d6 shows signals corresponding to the different types of protons present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the types of functional groups it contains. For instance, its 1H NMR spectrum in DMSO-d6 provides information about its chemical structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Novel Synthetic Routes : Research has highlighted innovative synthetic pathways for the creation of pyrido[2,3-d]pyrimidines and their derivatives, offering a foundation for developing new pharmaceuticals. For instance, the work of Su and Watanabe (1982) presents novel reactions of 5-cyano-1,3-dimethyluracil leading to the synthesis of pyrido[2,3-d]pyrimidines, which could be considered analogous to the synthesis of the specified compound in terms of structural motifs and synthetic strategy Su & Watanabe, 1982.

Functionalized Derivatives : The development of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones by Brahmachari et al. (2020) through a water-mediated, catalyst-free method showcases the versatility of pyrido[2,3-d]pyrimidines. This approach could be adapted for the synthesis of cyclopentylthio derivatives, highlighting the compound's relevance in synthesizing pharmaceutically interesting molecules Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020.

Potential Biological Activities

Antitumor Properties : The synthesis and evaluation of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones by Aksinenko et al. (2016) for their antibacterial and antifungal activities demonstrate the potential of pyrimidine derivatives in cancer therapy. Although directly unrelated, this research underscores the potential of pyrimidine derivatives, including cyclopentylthio variants, in contributing to antitumor research Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016.

Antimicrobial and Antifungal Activities : Studies on the antibacterial and antifungal properties of pyrimidine derivatives further accentuate the compound's significance. For example, Shabani et al. (2009) explored the antitumor activity of pyrimidine derivatives on leukemia and carcinoma cell lines, providing a basis for investigating the cyclopentylthio derivative's potential in similar biological applications Shabani, Ghammamy, Mehrani, Teimouri, Soleimani, & Kaviani, 2009.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activities . They have shown antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . This could potentially influence the interaction of the compound with its targets.

Eigenschaften

IUPAC Name |

5-cyclopentylsulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-4-7-11-10-18-15-13(14(11)23-12-8-5-6-9-12)16(21)20(3)17(22)19(15)2/h10,12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKRUIGVUIJDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C2C(=C1SC3CCCC3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-BUTYL-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-(MORPHOLIN-4-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B2997015.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)

![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)

![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)